molecular formula C18H13FN2OS B2555832 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 923000-06-0

2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2555832
CAS No.: 923000-06-0
M. Wt: 324.37
InChI Key: HBBCHGGONCUYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The classical Hantzsch reaction, where an α-haloketone is condensed with thiourea, is a common method used for the synthesis of thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of non-lachrymatory and readily available α,α-dihalocarbonyl compounds can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the presence of the 4-fluorophenyl group and the indeno[1,2-d]thiazole moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H14_{14}FN1_{1}S1_{1}
  • Molecular Weight : 293.37 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of the 3-Chymotrypsin-like protease (3CL pro) of SARS-CoV-2. The mechanism involves binding to the active site of the protease, thereby inhibiting its function and preventing viral replication. This interaction is critical for developing antiviral agents against COVID-19.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective antimicrobial activity comparable to established antibiotics.

Case Studies and Experimental Data

  • Antiviral Efficacy :
    • A study demonstrated that this compound effectively inhibits SARS-CoV-2 replication in cell cultures, with IC50_{50} values indicating potent antiviral activity .
  • Antimicrobial Activity :
    • In a series of experiments assessing antimicrobial properties, the compound showed MIC values ranging from 50 to 200 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli. It was particularly effective at inhibiting biofilm formation .
  • Cytotoxicity Studies :
    • Cytotoxicity assays revealed that the compound has a favorable safety profile, with IC50_{50} values greater than 60 µM in human cell lines, indicating low toxicity .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/TargetMIC (µg/mL)IC50_{50} (µM)Reference
AntiviralSARS-CoV-2N/A0.5
AntimicrobialStaphylococcus aureus50>60
AntimicrobialEscherichia coli100>60

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-13-7-5-11(6-8-13)9-16(22)20-18-21-17-14-4-2-1-3-12(14)10-15(17)23-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCHGGONCUYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.